ROR|At Inverse agonist 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROR|At Inverse agonist 6: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are part of the nuclear receptor superfamily and play crucial roles in various biological processes, including circadian rhythm, metabolism, inflammation, and cancer . This compound specifically targets the RORγt isoform, which is predominantly expressed in immune cells and is a key regulator of T helper 17 (Th17) cell differentiation and interleukin 17 (IL-17) production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ROR|At Inverse agonist 6 involves a multi-step process. One of the key steps is the reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various chemical series. The benzaldehyde fragment is typically prepared from inexpensive 2,4-dichlorobenzoic acid .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to achieve high yield and purity. This often involves chromatography-free methods to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: ROR|At Inverse agonist 6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: ROR|At Inverse agonist 6 is used in chemical research to study the modulation of nuclear receptors and their impact on gene transcription .
Biology: In biological research, this compound is used to investigate the role of RORγt in immune cell differentiation and cytokine production .
Medicine: Medically, this compound has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions by inhibiting the production of pro-inflammatory cytokines .
Industry: In the industrial sector, this compound is used in the development of new drugs targeting RORγt for various therapeutic applications .
Mechanism of Action
ROR|At Inverse agonist 6 exerts its effects by binding to the RORγt receptor and inhibiting its activity. This binding alters the conformation of the receptor, preventing it from recruiting coactivators necessary for gene transcription . The inhibition of RORγt activity leads to a decrease in the production of IL-17 and other pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
SR2211: Another RORγt inverse agonist with similar anti-inflammatory properties.
A-9758: A compound with high selectivity for RORγt, used in pre-clinical research.
SR0987: A synthetic compound that acts as a RORγt agonist, increasing IL-17 production.
Uniqueness: ROR|At Inverse agonist 6 is unique in its high selectivity for RORγt and its ability to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases .
Properties
IUPAC Name |
(2R)-2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN6O5/c1-16(2)35-23-8-7-19(11-21(23)26(37)34(28(35)39)14-17-3-4-17)32-27(38)33-9-10-40-24(15-33)25(36)31-20-6-5-18(13-30)22(29)12-20/h5-8,11-12,16-17,24H,3-4,9-10,14-15H2,1-2H3,(H,31,36)(H,32,38)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSLTZISBFEOJ-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCOC(C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCO[C@H](C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.